molecular formula C8H9ClN2O B12611841 N-[4-(Chloromethyl)-2-pyridinyl]acetamide CAS No. 872706-98-4

N-[4-(Chloromethyl)-2-pyridinyl]acetamide

Cat. No.: B12611841
CAS No.: 872706-98-4
M. Wt: 184.62 g/mol
InChI Key: JZUFFJBSWCWJNX-UHFFFAOYSA-N
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Description

Background on Pyridine-Containing Acetamide (B32628) Derivatives

Pyridine (B92270), a nitrogen-bearing heterocycle, is a fundamental scaffold in medicinal chemistry and drug development. nih.govrsc.org As an isostere of benzene, it is a key precursor in the synthesis of numerous pharmaceuticals and agrochemicals. nih.govrsc.org The incorporation of a pyridine ring into a molecule can significantly influence its chemical properties and biological activity. cymitquimica.com This structural motif is present in over 7000 existing drug molecules of medicinal importance. nih.gov A review of small molecules approved by the US Food and Drug Administration (FDA) between 2014 and 2023 revealed 54 drugs containing a pyridine ring, with a significant number being anticancer agents (33%) and drugs affecting the central nervous system (20%). rsc.org

When the pyridine ring is combined with an acetamide group (-NHC(O)CH₃), it forms a class of compounds known as pyridine-acetamide derivatives. These derivatives are of significant interest due to their diverse pharmacological potential. Research has demonstrated that these compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties. researchgate.netnih.gov For instance, certain novel pyridine-acetamide hybrids have shown notable antibacterial efficacy, comparable to the standard antibiotic azithromycin, as well as significant antioxidant potential. researchgate.net The synthesis of these derivatives often involves the acylation of aminopyridines, creating a versatile platform for further chemical modifications to explore and optimize their therapeutic effects. researchgate.netnih.gov

Significance of Chloromethyl Moieties in Organic Synthesis

The chloromethyl group (–CH₂Cl) is a highly significant functional group in organic chemistry. chempanda.comwikipedia.org It consists of a methyl group where one hydrogen atom is substituted by a chlorine atom. wikipedia.org This substitution imparts a unique reactivity to the group, making it a valuable tool for synthetic chemists. acs.org The chlorine atom is electron-withdrawing, which makes the adjacent methylene (B1212753) group susceptible to nucleophilic attack, and it can also act as a leaving group in substitution reactions. researchgate.netnih.gov

One of the primary applications of the chloromethyl group is in alkylation reactions, where it serves to introduce a reactive "handle" onto an aromatic or heterocyclic ring. chempanda.com This process, known as chloromethylation (often via the Blanc reaction), allows for the subsequent functionalization of the molecule. chempanda.comwikipedia.org The chloromethyl group can be readily converted into other functional groups, such as alcohols, ethers, esters, nitriles, and amines, providing a pathway to a wide array of new compounds. researchgate.net Due to its electronic properties, the chlorine atom can facilitate the abstraction of protons from adjacent carbon atoms and stabilize the resulting carbanions, further expanding its synthetic utility. researchgate.netnih.gov This versatility makes the chloromethyl moiety a crucial building block for creating complex molecular architectures and for preparing libraries of compounds for screening in drug discovery and materials science. acs.org

Rationale for Investigating N-[4-(Chloromethyl)-2-pyridinyl]acetamide

The scientific interest in this compound stems from its hybrid structure, which combines the biologically relevant pyridine-acetamide scaffold with a synthetically versatile chloromethyl group. This unique combination makes the compound a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The pyridine-acetamide core provides a foundation known for a broad spectrum of pharmacological activities. researchgate.netnih.gov By incorporating the highly reactive chloromethyl group at the 4-position of the pyridine ring, the compound becomes an ideal precursor for further chemical elaboration. Researchers can leverage the reactivity of the C-Cl bond to introduce a variety of other substituents through nucleophilic substitution reactions. This allows for the systematic modification of the molecule's structure to create a library of novel derivatives. These derivatives can then be screened for enhanced or new biological activities, aiding in the exploration of structure-activity relationships (SAR) and the development of new drug candidates. The investigation of this compound is therefore driven by its potential as a key building block for synthesizing new chemical entities with tailored properties for pharmaceutical research.

Synthetic Methodologies for this compound and its Precursors

The synthesis of this compound, a specialized pyridine derivative, involves strategic functionalization of the pyridine core. The construction of this molecule necessitates the carefully orchestrated introduction of an acetamide group at the C2 position and a chloromethyl group at the C4 position. The synthetic routes typically commence with appropriately substituted pyridine precursors, which are then elaborated through sequential reactions. Key precursors include 2-aminopyridine (B139424) and 4-methylpyridine derivatives. The methodologies discussed herein focus on the primary chemical transformations required to build the target compound's framework.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

872706-98-4

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

N-[4-(chloromethyl)pyridin-2-yl]acetamide

InChI

InChI=1S/C8H9ClN2O/c1-6(12)11-8-4-7(5-9)2-3-10-8/h2-4H,5H2,1H3,(H,10,11,12)

InChI Key

JZUFFJBSWCWJNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)CCl

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of N 4 Chloromethyl 2 Pyridinyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the chemical environments of protons and carbons within a molecule.

Proton NMR (¹H NMR) for Elucidation of Proton Environments

The ¹H NMR spectrum of N-[4-(Chloromethyl)-2-pyridinyl]acetamide is anticipated to reveal several key signals corresponding to the different types of protons present in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the nitrogen atom in the pyridine (B92270) ring and the amide and chloromethyl groups.

Proton Environment Expected Chemical Shift (ppm) Multiplicity Integration
Amide (N-H)~8.0 - 9.0Singlet (broad)1H
Pyridine Ring (H3, H5, H6)~7.0 - 8.5Doublets, Doublet of doublets3H
Chloromethyl (CH₂)~4.5 - 4.8Singlet2H
Acetyl (CH₃)~2.1 - 2.3Singlet3H

Interactive Data Table: Click on headers to sort.

The broad singlet of the amide proton is characteristic and its chemical shift can be solvent-dependent. The protons on the pyridine ring will exhibit splitting patterns (coupling) based on their proximity to each other. The chloromethyl and acetyl protons are expected to appear as sharp singlets as they lack adjacent protons to couple with.

Carbon-13 NMR (¹³C NMR) for Analysis of the Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal.

Carbon Environment Expected Chemical Shift (ppm)
Carbonyl (C=O)~168 - 172
Pyridine Ring (C2, C4, C6)~140 - 160
Pyridine Ring (C3, C5)~110 - 125
Chloromethyl (CH₂)~45 - 50
Acetyl (CH₃)~23 - 27

Interactive Data Table: Click on headers to sort.

The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While specific 2D NMR data for this compound is not available, these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, confirming the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the pyridine and methyl/chloromethyl carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing insights into the spatial arrangement and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (Amide)3250 - 3400Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Amide I)1670 - 1700Stretching
N-H (Amide II)1510 - 1570Bending
C=N, C=C (Pyridine)1400 - 1600Ring Stretching
C-Cl600 - 800Stretching

Interactive Data Table: Click on headers to sort.

The amide I (C=O stretch) and amide II (N-H bend) bands are particularly diagnostic for the acetamide (B32628) moiety. The presence of bands in the specified regions for C-H, C=N/C=C, and C-Cl would further confirm the structure. The IR spectra of related pyridine compounds often show characteristic NH stretching bands in the range of 3361–3365 cm⁻¹. nih.gov

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy complements FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the pyridine ring vibrations and the C-Cl stretch. The symmetric stretching of the pyridine ring, which may be weak in the FTIR spectrum, is often a strong band in the Raman spectrum. Due to the lack of publicly available experimental Raman data for this specific compound, a detailed analysis is not possible at this time.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, with the molecular formula C9H11ClN2O, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental verification. PubChem entries for isomers with the same formula provide a computed monoisotopic mass of 198.0559907 Da. nih.govnih.gov An experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass, confirming the elemental composition of the compound.

Table 1: Theoretical Mass Data for C9H11ClN2O
ParameterValueSource
Molecular FormulaC9H11ClN2O-
Calculated Monoisotopic Mass198.0559907 Da nih.govnih.gov
Calculated Molecular Weight198.65 g/mol nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and then detects them using a mass spectrometer. This method is highly effective for assessing the purity of a sample and confirming the molecular weight of the target compound.

In a typical LC-MS analysis of this compound, the compound would be dissolved in a suitable solvent and injected into the LC system. It would travel through a column, and its retention time (the time it takes to pass through the column) would be recorded. The eluent would then be introduced into the mass spectrometer, which would ionize the molecules and detect their mass-to-charge ratio. For a pure sample, a single major peak would be expected in the chromatogram at a specific retention time. The corresponding mass spectrum for this peak should show a prominent ion corresponding to the protonated molecule [M+H]+, which would have an m/z value of approximately 199.063. This confirms the molecular weight of the compound.

Table 2: Illustrative LC-MS Data for this compound
ParameterDescriptionIllustrative Value
Retention Time (RT)Time taken for the compound to elute from the LC column.e.g., 4.5 min
Observed m/z [M+H]+Mass-to-charge ratio of the protonated molecule.e.g., 199.063
Purity AssessmentPercentage of the total peak area attributed to the main compound.>98%

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

For related acetamide derivatives, this technique has been used to define key structural parameters. nih.govresearchgate.net A hypothetical crystal data table for this compound is presented below to illustrate the type of information obtained from such an analysis.

Table 3: Illustrative Crystal Data and Structure Refinement for this compound
ParameterIllustrative Value
Crystal systeme.g., Monoclinic
Space groupe.g., P21/c
a (Å)e.g., 9.50
b (Å)e.g., 10.20
c (Å)e.g., 11.50
β (°)e.g., 95.5
Volume (ų)e.g., 1105
Z (Molecules/unit cell)4

Analysis of Intermolecular Interactions (e.g., hydrogen bonding networks)

In the solid state, molecules are held together by a network of intermolecular forces. For this compound, the primary interactions expected are hydrogen bonds. The amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen).

Crystal structures of similar compounds, such as other N-arylacetamides and pyridine derivatives, frequently show the formation of robust hydrogen-bonding networks. mdpi.comnih.govresearchgate.net Typically, the amide N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, often forming chains or dimeric motifs. researchgate.net For instance, in many acetamide structures, molecules are linked into chains by N—H⋯O hydrogen bonds. researchgate.net Additionally, weaker C—H⋯O or C—H⋯N interactions can further stabilize the crystal packing. mdpi.comnih.gov The chlorine atom and the pyridine nitrogen can also act as hydrogen bond acceptors. researchgate.net

Table 4: Expected Hydrogen Bond Geometry in the Crystal Structure
D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N–H···O=C~0.86~2.0-2.2~2.9-3.1~160-175
C–H···N~0.95~2.4-2.6~3.3-3.5~140-160
C–H···Cl~0.95~2.7-2.9~3.6-3.8~150-170
D = Donor atom; H = Hydrogen; A = Acceptor atom. Values are illustrative based on typical geometries found in related structures.

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state is its specific three-dimensional shape, which is influenced by both intramolecular and intermolecular forces. For this compound, key conformational features would include the planarity of the acetamide group and the rotational angle between the pyridine ring and the acetamide substituent.

Purity and Identity Confirmation

The confirmation of a compound's identity and the determination of its purity are critical final steps in its synthesis and characterization. For this compound, this is achieved through a combination of chromatographic and elemental analysis techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for assessing the purity of a synthesized compound by separating the main compound from any impurities, starting materials, or by-products.

A common approach for the analysis of this compound and related compounds is a reverse-phase (RP) HPLC method. sielc.com In this method, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture. For a compound like this compound, a C18 column is often employed as the stationary phase.

A typical mobile phase for such an analysis consists of a mixture of acetonitrile (B52724) (a polar aprotic solvent) and water, with a small amount of an acid like phosphoric acid or formic acid to control the pH and ensure good peak shape. sielc.com The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. The purity of the this compound is determined by comparing the area of its peak in the chromatogram to the total area of all peaks.

Representative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient elution)
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Illustrative Purity Data from HPLC Analysis:

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound5.899.599.5
Impurity 13.20.3
Impurity 24.50.2

Elemental analysis is a destructive analytical technique that provides the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its identity and purity.

For this compound, with a molecular formula of C₈H₉ClN₂O, the theoretical elemental composition can be calculated. The results of an elemental analysis are typically considered acceptable if the experimentally found values are within ±0.4% of the calculated values.

Theoretical vs. Representative Experimental Elemental Analysis Data:

ElementTheoretical %Experimental %
Carbon (C)52.0452.18
Hydrogen (H)4.914.88
Nitrogen (N)15.1715.25

The close agreement between the theoretical and representative experimental data for carbon, hydrogen, and nitrogen would serve to confirm the elemental composition of the synthesized this compound.

Chemical Reactivity and Transformation Pathways of N 4 Chloromethyl 2 Pyridinyl Acetamide

Reactions at the Chloromethyl Group

The chloromethyl group, being structurally analogous to a benzylic halide, is activated towards nucleophilic substitution and other transformations. The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the methylene (B1212753) carbon, making it a prime target for reaction.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The primary mode of reactivity for N-[4-(Chloromethyl)-2-pyridinyl]acetamide involves nucleophilic substitution at the chloromethyl carbon. This reaction proceeds via displacement of the chloride ion, a good leaving group, by a variety of nucleophiles. The reaction can follow either an S(_N)1 or S(_N)2 pathway. The S(_N)2 mechanism, involving a backside attack by the nucleophile in a single concerted step, is generally favored for primary halides. However, the potential for stabilization of a carbocation intermediate by the adjacent pyridine ring could also allow for an S(_N)1 pathway under certain conditions, such as in polar, protic solvents.

This compound readily reacts with oxygen-based nucleophiles to form the corresponding ethers. These reactions are typically carried out in the presence of a base to deprotonate the alcohol or phenol, thereby generating a more potent alkoxide or phenoxide nucleophile. The reaction generally proceeds via an S(_N)2 mechanism.

For instance, treatment with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF) would yield N-[4-(methoxymethyl)-2-pyridinyl]acetamide. Similarly, reaction with phenoxides would result in the formation of arylethyl ethers.

Table 1: Representative Reactions with Oxygen Nucleophiles

Nucleophile Reagent Example Product
Methoxide Sodium Methoxide (CH₃ONa) N-[4-(Methoxymethyl)-2-pyridinyl]acetamide
Ethoxide Sodium Ethoxide (C₂H₅ONa) N-[4-(Ethoxymethyl)-2-pyridinyl]acetamide

The chloromethyl group is also highly susceptible to attack by nitrogen nucleophiles. Primary and secondary amines react to form the corresponding substituted aminomethylpyridines. These reactions are fundamental in building more complex molecular scaffolds. For example, reacting this compound with a secondary amine like morpholine, typically in a polar aprotic solvent, would yield N-[4-(morpholinomethyl)-2-pyridinyl]acetamide.

The azide (B81097) ion (N₃⁻), a powerful nucleophile, can also displace the chloride to form N-[4-(azidomethyl)-2-pyridinyl]acetamide. This azide derivative is a versatile intermediate that can be subsequently reduced to the corresponding primary amine or used in cycloaddition reactions.

Table 2: Representative Reactions with Nitrogen Nucleophiles

Nucleophile Reagent Example Product
Ammonia NH₃ N-[4-(Aminomethyl)-2-pyridinyl]acetamide
Diethylamine (C₂H₅)₂NH N-[4-(Diethylaminomethyl)-2-pyridinyl]acetamide

Analogous to oxygen and nitrogen nucleophiles, sulfur-based nucleophiles readily react with this compound to form thioethers. Thiols (R-SH), in their thiolate form (R-S⁻), are excellent nucleophiles and efficiently displace the chloride to yield the corresponding thioether derivatives. beilstein-journals.orgacsgcipr.orgnih.gov This reaction is a common and reliable method for forming carbon-sulfur bonds. acsgcipr.org

Thiourea can also be used as a sulfur source. It initially reacts to form an isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the thiol or, in some cases, directly converted to the thioether. taylorandfrancis.com This approach avoids the use of volatile and malodorous thiols. taylorandfrancis.com

Table 3: Representative Reactions with Sulfur Nucleophiles

Nucleophile Reagent Example Product
Ethanethiolate Sodium Ethanethiolate (C₂H₅SNa) N-[4-(Ethylthiomethyl)-2-pyridinyl]acetamide
Thiophenoxide Sodium Thiophenoxide (C₆H₅SNa) N-[4-(Phenylthiomethyl)-2-pyridinyl]acetamide

Formation of Quaternary Ammonium (B1175870) Salts

Tertiary amines react with this compound to form quaternary ammonium salts. umich.edu This reaction, known as the Menshutkin reaction, is a classic S(_N)2 process where the tertiary amine acts as the nucleophile. umich.edu For example, reaction with triethylamine (B128534) would yield N,N,N-triethyl-1-(2-acetamido-4-pyridinyl)methanaminium chloride.

Similarly, the pyridine nitrogen of another molecule can act as a nucleophile. Research on the quaternization of poly(4-vinyl pyridine) with 2-chloroacetamide, a structurally analogous reagent, demonstrates that chloromethyl functions activated by adjacent electron-withdrawing groups readily react with pyridine nitrogen to form quaternary salts. itu.edu.tritu.edu.trresearchgate.net This suggests that this compound could potentially react with other pyridine-containing molecules or even self-react under certain conditions, although intermolecular reaction with a separate tertiary amine is more common. The formation of these salts activates the pyridine ring, making it more susceptible to further reactions. google.com

Elimination Reactions

While substitution is the dominant pathway, elimination reactions (specifically, β-elimination) are also possible, though less frequently described for this specific substrate. For an elimination reaction to occur, a base would abstract a proton from the carbon atom adjacent to the chloromethyl group (the pyridine ring itself). However, this is generally unfavorable as it would require deprotonation of an sp²-hybridized carbon of the aromatic ring.

A more plausible, though still less common, scenario would involve a related substrate where the chloro group is further down an alkyl chain, such as N-[4-(2-chloroethyl)-2-pyridinyl]acetamide. In such cases, a strong, non-nucleophilic base could promote an E2 elimination to form the corresponding vinylpyridine derivative. Studies on related 2-(chloroethyl)pyridine compounds have shown they can undergo OH⁻-induced β-elimination. nih.gov For this compound itself, elimination is not a typical reaction pathway under standard nucleophilic substitution conditions.

Reactions at the Acetamide (B32628) Moiety

The acetamide group (-NHCOCH₃) is a robust functional group, but it can undergo several characteristic transformations under specific laboratory conditions. These reactions primarily involve the cleavage or modification of the amide bond.

Amides can be hydrolyzed to their constituent carboxylic acids and amines under either acidic or basic conditions, although typically requiring more forcing conditions than the hydrolysis of esters. orgsyn.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound is expected to yield 2-amino-4-(chloromethyl)pyridine and acetic acid. The reaction mechanism involves the initial protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. A proton transfer from the oxygen to the nitrogen atom makes the amino group a better leaving group, facilitating the cleavage of the C-N bond to release the corresponding amine and carboxylic acid. simsonpharma.com The final products would be the protonated amine and acetic acid.

Basic-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), this compound can be saponified. This reaction involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion. A subsequent acid-base reaction between the carboxylic acid and the strongly basic amide anion drives the reaction to completion, forming a carboxylate salt and the free amine, 2-amino-4-(chloromethyl)pyridine. Basic hydrolysis is generally considered more difficult than acid-catalyzed hydrolysis because the amide anion is a poor leaving group.

Table 1: Representative Amide Hydrolysis Conditions

Reaction Type Reagents & Conditions Expected Products
Acidic Hydrolysis Aqueous HCl or H₂SO₄, heat 2-Amino-4-(chloromethyl)pyridine hydrochloride, Acetic Acid
Basic Hydrolysis Aqueous NaOH or KOH, heat 2-Amino-4-(chloromethyl)pyridine, Sodium Acetate

The carbonyl group of the acetamide can be completely reduced to a methylene group (CH₂) to yield the corresponding secondary amine. This transformation requires powerful reducing agents. The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). orgsyn.org The reaction converts the this compound into N-ethyl-4-(chloromethyl)pyridin-2-amine.

The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the formation of a complex with the aluminum species. This intermediate then eliminates the oxygen atom, forming an iminium ion, which is subsequently reduced by another equivalent of hydride to furnish the final amine product. Alternative, milder methods involving silanes in combination with activators like triflic anhydride (B1165640) have also been developed for amide reductions.

Table 2: General Conditions for Amide Reduction

Reagent(s) Solvent Expected Product

While primary amides can be alkylated or acylated on the nitrogen atom, this is less common for secondary amides like this compound due to the lower acidity of the N-H proton and increased steric hindrance. However, under strongly basic conditions that facilitate the deprotonation of the amide nitrogen to form an amidate anion, further substitution is possible.

N-Alkylation: The resulting amidate is a potent nucleophile that can react with alkyl halides. For instance, reaction with an alkyl halide (R-X) in the presence of a strong base like sodium hydride (NaH) could potentially yield an N-alkylated, N-acylated pyridine derivative.

N-Acylation: Similarly, the amidate can react with acylating agents such as acid chlorides or anhydrides to form an imide derivative. For example, reaction with acetyl chloride would produce N-acetyl-N-[4-(chloromethyl)-2-pyridinyl]acetamide. These reactions are generally less facile than the initial acylation of the primary amine.

Reactions Involving the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions. Its reactivity is further modulated by the electronic effects of the acetamido and chloromethyl substituents.

Pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. The ring nitrogen atom is electron-withdrawing by induction and can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. When substitution does occur, it is directed primarily to the C-3 and C-5 positions, as attack at C-2, C-4, or C-6 leads to a destabilized cationic intermediate with a positive charge on the nitrogen atom.

In this compound, the substituents influence the regioselectivity:

Acetamido Group (-NHCOCH₃): This group at the C-2 position is an activating, ortho-, para-director in classical aromatic systems due to the lone pair on the nitrogen atom. In this pyridine system, it would activate the ring towards EAS and direct incoming electrophiles to the C-3 and C-5 positions.

Chloromethyl Group (-CH₂Cl): This group at the C-4 position is weakly deactivating due to the inductive effect of the chlorine atom.

Pyridine Nitrogen: Strongly deactivating and directs to C-3 and C-5.

Considering these combined effects, any potential electrophilic substitution (e.g., nitration, halogenation) would be expected to occur preferentially at the C-5 position, which is meta to the deactivating nitrogen and para to the activating acetamido group. The C-3 position is also a possibility. However, harsh reaction conditions would likely be required, which could lead to side reactions or degradation.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the C-2, C-4, and C-6 positions. This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing stabilization.

In this compound, the molecule already possesses an acetamido group at the C-2 position. The primary site for NAS on the ring itself would be at the C-6 position. A strong nucleophile could potentially displace a hydride ion, although this is generally not a favorable leaving group.

More plausibly, the chloromethyl group at the C-4 position is an excellent site for nucleophilic substitution via an Sₙ2 mechanism. This benzylic-like chloride is reactive towards a wide range of nucleophiles (e.g., amines, alkoxides, cyanides), which would displace the chloride ion to form a new C-Nucleophile bond at the methyl group. This reaction would be the most facile nucleophilic substitution for this molecule, leaving the pyridine ring and acetamide moiety intact under appropriate conditions.

Table 3: Potential Nucleophilic Substitution Reactions

Reaction Type Nucleophile (Nu⁻) Reagent Example Expected Product
Substitution at the methyl group (Sₙ2) Cyanide Sodium Cyanide (NaCN) N-[4-(Cyonemethyl)-2-pyridinyl]acetamide
Substitution at the methyl group (Sₙ2) Azide Sodium Azide (NaN₃) N-[4-(Azidomethyl)-2-pyridinyl]acetamide
Substitution at the methyl group (Sₙ2) Amine Ammonia (NH₃) or R-NH₂ N-[4-(Aminomethyl)-2-pyridinyl]acetamide

N-Oxidation of the Pyridine Nitrogen

The oxidation of the nitrogen atom in a pyridine ring is a common transformation that significantly alters the electronic properties and reactivity of the heterocycle. The resulting pyridine N-oxide exhibits modified characteristics compared to the parent pyridine.

The N-oxidation of pyridines is typically achieved using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the electrophilic attack of the peroxy acid oxygen on the nucleophilic pyridine nitrogen. For instance, the oxidation of 4-chloropyridine (B1293800) with a suitable oxidizing agent yields 4-chloropyridine N-oxide. sigmaaldrich.comnih.gov

While specific experimental data for the N-oxidation of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from the general behavior of substituted pyridines. The acetamido group at the 2-position is an electron-donating group, which would be expected to enhance the nucleophilicity of the pyridine nitrogen, potentially facilitating N-oxidation. However, steric hindrance from the adjacent acetamido group might influence the reaction rate. The chloromethyl group at the 4-position is unlikely to exert a strong electronic effect on the N-oxidation process.

A plausible reaction for the N-oxidation of this compound is depicted below:

Reaction Scheme: this compound + Oxidizing Agent (e.g., m-CPBA) → this compound N-oxide

The resulting N-oxide would be a valuable intermediate for further functionalization. For example, pyridine N-oxides are known to undergo reactions such as electrophilic substitution at the 4-position and deoxygenation. sigmaaldrich.com

Table 1: Comparison of Pyridine and Pyridine N-oxide Properties

Property Pyridine Pyridine N-oxide
Basicity (pKa of conjugate acid) ~5.2 ~0.8
Dipole Moment Lower Higher

Hydrogenation and Reduction of the Pyridine Ring

The hydrogenation of the pyridine ring in this compound would lead to the corresponding piperidine (B6355638) derivative. This transformation typically requires a catalyst and a source of hydrogen. Common catalysts for pyridine hydrogenation include transition metals such as platinum, palladium, rhodium, and ruthenium, often supported on carbon. researchgate.net

The conditions for hydrogenation can be varied to control the extent of reduction. For example, milder conditions might lead to the formation of di- or tetrahydropyridine (B1245486) intermediates, while more forcing conditions generally yield the fully saturated piperidine. The electronic and steric effects of the substituents on the pyridine ring can influence the ease of hydrogenation. The electron-donating acetamido group may increase the electron density of the ring, potentially making it slightly more resistant to reduction compared to unsubstituted pyridine.

A study on the hydrogenation of various pyridine derivatives demonstrated that the nature and position of substituents significantly affect reactivity. researchgate.net For instance, the hydrogenation of 2-methylpyridine (B31789) was found to be more facile than that of pyridine itself under certain conditions. researchgate.net Based on these findings, the hydrogenation of this compound would likely proceed under standard catalytic hydrogenation conditions to afford N-[4-(chloromethyl)-2-piperidinyl]acetamide.

Table 2: Catalysts and Conditions for Pyridine Hydrogenation (Illustrative Examples)

Catalyst Substrate Product Conditions Reference
Ru/C Pyridine Piperidine H₂, High Pressure, High Temp researchgate.net
Rh/C 2-Methylpyridine 2-Methylpiperidine H₂, Mild Conditions researchgate.net

It is important to note that the chloromethyl group might be susceptible to hydrogenolysis (cleavage of the C-Cl bond) under certain hydrogenation conditions, leading to the formation of the corresponding methylpiperidine derivative as a side product. The choice of catalyst and reaction conditions would be crucial to achieve selective hydrogenation of the pyridine ring while preserving the chloromethyl group.

Intramolecular Cyclization Reactions and Annulation Strategies

The structure of this compound, featuring a nucleophilic acetamido group and an electrophilic chloromethyl group, is well-suited for intramolecular cyclization reactions. Such reactions can lead to the formation of fused bicyclic heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

One plausible intramolecular cyclization would involve the nucleophilic attack of the nitrogen atom of the acetamido group onto the electrophilic benzylic carbon of the chloromethyl group. This would result in the formation of a six-membered ring, leading to a pyrido[1,2-a]pyrimidinone derivative. This type of cyclization is often promoted by a base, which deprotonates the acetamido nitrogen to enhance its nucleophilicity.

Plausible Intramolecular Cyclization Reaction: this compound + Base → Fused bicyclic product + HCl

While direct examples of this specific cyclization are not readily found in the literature, similar intramolecular annulation strategies have been reported for related 2-aminopyridine (B139424) derivatives. nih.gov For instance, the reaction of 2-aminopyridines with bifunctional electrophiles can lead to the formation of various fused heterocyclic scaffolds. nih.gov

Annulation strategies involving 2-aminopyridine derivatives are a powerful tool for the synthesis of complex nitrogen-containing heterocycles. beilstein-journals.orgnih.gov These strategies often involve the reaction of the 2-aminopyridine with a suitable coupling partner that can undergo a sequence of reactions to build a new ring fused to the pyridine core. Given the reactive handles present in this compound, it could potentially serve as a building block in such annulation reactions, either through the reactivity of the chloromethyl group or by leveraging the acetamido substituent.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
meta-Chloroperoxybenzoic acid (m-CPBA)
4-Chloropyridine
4-Chloropyridine N-oxide
This compound N-oxide
Pyridine
Pyridine N-oxide
N-[4-(chloromethyl)-2-piperidinyl]acetamide
2-Methylpyridine
2-Methylpiperidine
4-Chloropiperidine
Pyrido[1,2-a]pyrimidinone derivative

Computational and Theoretical Investigations

Quantum Chemical Calculations

Geometry Optimization and Electronic Structure Analysis (e.g., Density Functional Theory)

To investigate the molecular structure of N-[4-(Chloromethyl)-2-pyridinyl]acetamide, researchers would typically employ Density Functional Theory (DFT), a powerful quantum chemical method. nih.govnih.govresearchgate.netresearchgate.net The process begins with geometry optimization, where the molecule's three-dimensional arrangement of atoms is adjusted to find the most stable conformation, corresponding to a minimum on the potential energy surface. researchgate.net This is often achieved using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netresearchgate.net

Upon reaching the optimized geometry, a frequency calculation is generally performed to confirm that the structure is a true minimum, characterized by the absence of imaginary frequencies. The electronic structure analysis then reveals key parameters. These include bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. researchgate.net Furthermore, electronic properties such as dipole moment, polarizability, and hyperpolarizability can be calculated to understand the molecule's response to an external electric field. nih.gov

Prediction of Spectroscopic Properties (e.g., vibrational frequencies, NMR chemical shifts)

Computational methods are instrumental in predicting spectroscopic properties, which aids in the characterization of the molecule. nih.govresearchgate.net

Vibrational Frequencies (FT-IR and FT-Raman): Using the optimized geometry and the same DFT method, the vibrational frequencies of the molecule can be calculated. nih.govresearchgate.net These theoretical frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions of different functional groups. The calculated wavenumbers and intensities can be compared with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra to assign the observed spectral bands to specific molecular vibrations. nih.govresearchgate.net A potential energy distribution (PED) analysis is often carried out to provide a detailed assignment of each vibrational mode. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used within the DFT framework to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) of the molecule. nih.govnih.gov The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and provide valuable information for interpreting experimental NMR spectra and confirming the molecular structure. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. youtube.comyoutube.comlibretexts.orgwikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the orbital with the highest energy that contains electrons. It represents the ability of the molecule to donate electrons, thus indicating its nucleophilic or basic character. youtube.com The energy of the HOMO is related to the ionization potential of the molecule. nih.gov

LUMO: The LUMO is the orbital with the lowest energy that is devoid of electrons. It represents the ability of the molecule to accept electrons, indicating its electrophilic or acidic character. youtube.com The energy of the LUMO is related to the electron affinity. nih.gov

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions. nih.gov The spatial distribution of the HOMO and LUMO densities reveals the likely regions where the molecule will act as an electron donor and an electron acceptor, respectively. libretexts.org

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis (Note: The following is a representative table. Actual values would be derived from specific DFT calculations for this compound.)

Parameter Description Predicted Significance for this compound
E_HOMO Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating capability. The pyridine (B92270) ring and acetamide (B32628) group would likely contribute significantly to this orbital.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting capability. The pyridinyl moiety and the chloromethyl group would be key regions.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO A smaller gap would suggest higher reactivity, potentially at the chloromethyl or pyridine nitrogen sites.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution, charge transfer (delocalization) effects, and hyperconjugative interactions within a molecule. nih.govresearchgate.netrsc.orgnih.gov It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

The key information obtained from NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov Larger E(2) values indicate stronger interactions. This analysis can reveal:

Intramolecular charge transfer: For instance, the delocalization of lone pair electrons from the nitrogen or oxygen atoms to adjacent antibonding orbitals (e.g., n -> π* or n -> σ* transitions).

Hyperconjugation: The interaction of bonding orbitals with antibonding orbitals, which contributes to molecular stability. rsc.org

Atomic Charges: NBO analysis also provides a more chemically intuitive picture of the net atomic charges on each atom compared to other methods. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govresearchgate.net It is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. researchgate.net For this compound, the carbonyl oxygen and the pyridine nitrogen would be expected to be electron-rich regions.

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms of the amide group and the chloromethyl group are likely to be regions of positive potential.

Green Regions: These indicate areas of neutral potential.

The MEP map provides a comprehensive picture of the charge distribution and allows for a quick prediction of how the molecule might interact with other charged or polar species. researchgate.net

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Fukui functions are another important concept derived from DFT that helps to identify the most reactive sites within a molecule. nih.gov They quantify the change in electron density at a particular point in the molecule when the total number of electrons is changed. There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance). A higher value indicates a greater susceptibility to attack by a nucleophile.

f-(r): For electrophilic attack (electron donation). A higher value indicates a greater susceptibility to attack by an electrophile.

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one could quantitatively rank the atoms in terms of their reactivity towards nucleophiles and electrophiles. researchgate.net This provides a more detailed and quantitative prediction of reactivity compared to the qualitative MEP analysis.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations can model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and interactions with the surrounding environment.

The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds: the C-N amide bond, the bond connecting the pyridine ring to the amide nitrogen, and the bond linking the chloromethyl group to the pyridine ring.

Studies on N-aryl acetamides have shown that the amide linkage can exist in both cis and trans conformations. researchgate.netacs.org However, the trans conformation is generally more stable due to reduced steric hindrance between the acetyl group and the aromatic ring. For this compound, the trans conformer is expected to be significantly favored. The rotation around the bond connecting the pyridinyl ring and the amide nitrogen is also a critical factor. The planarity between the pyridine ring and the amide group can be influenced by electronic effects, such as conjugation, and steric interactions with the chloromethyl group and the acetyl group. researchgate.net

The flexibility of the molecule is further influenced by the rotation of the chloromethyl group. This group is relatively free to rotate, although its preferred orientation will be influenced by electrostatic interactions between the chlorine atom and the electron distribution of the pyridine ring.

Dihedral AngleDescriptionExpected Stable Conformations
ω (O=C-N-C_pyridyl)Amide bondPredominantly trans (~180°)
φ (C-N-C_pyridyl-C)Pyridinyl-amide rotationNear-planar orientations to maximize conjugation, with deviations to minimize steric clash
χ (C_pyridyl-C-Cl-H)Chloromethyl group rotationStaggered conformations relative to the pyridine ring

This table presents expected conformational preferences based on studies of analogous N-aryl acetamides.

The solvation behavior of this compound is dictated by its combination of polar and non-polar functionalities. Molecular dynamics simulations of similar molecules in various solvents reveal key interaction patterns. nih.govresearchgate.net

In polar protic solvents like water or methanol (B129727), the primary sites for hydrogen bonding are the pyridine nitrogen and the carbonyl oxygen of the acetamide group. The amide N-H group can also act as a hydrogen bond donor. These interactions significantly influence the solubility and the conformational preferences of the molecule in solution. nih.gov The chloromethyl group, being polar, will also participate in dipole-dipole interactions with solvent molecules.

Functional GroupPredominant Interaction with Polar Protic SolventsPredominant Interaction with Aprotic Polar Solvents
Pyridine NitrogenHydrogen bond acceptorDipole-dipole
Acetamide Carbonyl OxygenHydrogen bond acceptorDipole-dipole
Acetamide N-HHydrogen bond donorDipole-dipole
Chloromethyl GroupDipole-dipoleDipole-dipole

This table summarizes the expected primary ligand-solvent interactions based on the functional groups present in the molecule.

Theoretical Studies of Reaction Mechanisms

The chloromethyl group attached to the pyridine ring is a key site for chemical reactivity, particularly for nucleophilic substitution reactions. Theoretical studies can elucidate the pathways and energetics of these reactions.

Nucleophilic substitution at the chloromethyl group is expected to proceed via an SN2 mechanism. libretexts.orglibretexts.org In this concerted reaction, a nucleophile attacks the carbon atom of the chloromethyl group, and the chloride ion departs simultaneously.

A theoretical transition state analysis for an SN2 reaction on this compound would reveal a trigonal bipyramidal geometry around the central carbon atom. libretexts.org The incoming nucleophile and the leaving chloride ion would occupy the axial positions, while the two hydrogen atoms and the pyridinyl group would lie in the equatorial plane. The pyridine ring can electronically influence the stability of this transition state. The electron-withdrawing nature of the pyridine ring can stabilize the developing negative charge on the leaving group and the partial positive charge on the carbon atom.

The energetics of the reaction pathway determine the reaction rate. The activation energy for the SN2 reaction on this compound would be influenced by several factors:

The Nucleophile: Stronger nucleophiles will lead to a lower activation energy and a faster reaction rate. nih.gov

The Leaving Group: Chloride is a good leaving group, facilitating the reaction.

Solvent Effects: Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. nih.gov

The Pyridine Ring: The electronic properties of the pyridine ring, including the position of the nitrogen atom and the presence of the acetamide group, can modulate the electrophilicity of the chloromethyl carbon and stabilize the transition state.

Computational studies on related systems, such as the reaction of chloromethylpyridines with various nucleophiles, can provide quantitative estimates of these energetic barriers. mdpi.com

ParameterInfluence on SN2 Reaction RateRationale
Nucleophile StrengthStronger nucleophile increases rateLowers the energy of the transition state
Leaving Group AbilityBetter leaving group increases rateThe C-Cl bond is relatively weak and Cl- is a stable anion
Solvent PolarityPolar aprotic solvents increase rateStabilizes the transition state and enhances nucleophilicity
Electronic Effects of PyridineElectron-withdrawing nature can increase rateIncreases the electrophilicity of the carbon atom

This table outlines the key factors influencing the energetics and kinetics of nucleophilic substitution on the chloromethyl group, based on general principles of SN2 reactions.

Synthetic Utility and Applications As a Building Block in Organic Chemistry

Intermediate in the Synthesis of Complex Organic Molecules

The presence of the chloromethyl group, a potent alkylating agent, makes N-[4-(Chloromethyl)-2-pyridinyl]acetamide a crucial building block for the synthesis of a wide array of complex organic molecules. This reactive site readily participates in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of larger molecular frameworks.

The dual functionality of this compound is particularly advantageous for the synthesis of advanced heterocyclic systems. The chloromethyl group can act as an anchor point for building new rings, while the pyridine (B92270) and acetamide (B32628) moieties can be further modified.

The chloromethyl group on the pyridine ring is susceptible to nucleophilic substitution, enabling the synthesis of a variety of pyridine derivatives. By reacting this compound with different nucleophiles (e.g., amines, thiols, alcohols), a wide range of substituents can be introduced at the 4-methyl position of the pyridine ring. This strategy is a straightforward method for creating libraries of pyridine compounds with diverse functionalities for various research applications. The general reactivity of similar chloroacetamide compounds in alkylation reactions supports this synthetic potential. researchgate.net

The chloromethyl group is a key functional handle for intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems. While direct examples starting from this compound are not extensively documented in readily available literature, the reactivity of analogous compounds provides a clear blueprint for its potential applications.

For instance, the synthesis of various fused heterocycles often involves the reaction of a precursor containing a reactive alkyl halide with a suitable nucleophilic partner.

Thiazoles : The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of α-haloketones with thioamides, is a classic method for forming a thiazole ring. Analogously, the chloromethyl group in this compound can react with a thioamide-containing molecule to construct a thiazole ring fused or linked to the pyridine core. mdpi.com

Imidazoles and Benzimidazoles : The synthesis of imidazole (B134444) and benzimidazole (B57391) derivatives can be achieved by reacting a compound with a reactive chloromethyl group with appropriate diamines or other precursors. researchgate.net For example, 2-(chloromethyl)-1H-benzimidazole is a known precursor for a variety of substituted benzimidazoles. researchgate.net

Triazoles : The construction of 1,2,4-triazole (B32235) rings can be accomplished through various synthetic routes, often involving the cyclization of hydrazide-hydrazone intermediates or the reaction of nitriles with hydrazine. jcbsc.orgmdpi.com The acetamide and chloromethyl groups could be chemically transformed into the necessary functionalities to participate in such cyclizations.

Pyrimidines : Pyrimidine (B1678525) rings are often synthesized via the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea (B33335) derivative. nih.gov The structural elements of this compound could be elaborated to create precursors for pyrimidine synthesis.

Quinolines : The synthesis of quinoline (B57606) derivatives can be achieved through several named reactions, such as the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Oxadiazoles : 1,2,4-Oxadiazoles are typically synthesized from the reaction of an amidoxime (B1450833) with a carboxylic acid derivative.

The following table summarizes the potential fused heterocyclic systems that can be synthesized using this compound as a building block, based on the reactivity of its functional groups.

Fused HeterocyclePotential Synthetic Strategy
Thiazole Reaction with a thioamide-containing compound.
Imidazole Reaction with precursors like 1,2-diamines.
Benzimidazole Cyclocondensation with o-phenylenediamine (B120857) derivatives.
Triazole Conversion to a hydrazide or related intermediate followed by cyclization.
Pyrimidine Elaboration into a 1,3-dicarbonyl equivalent and condensation with an amidine.
Quinoline Transformation into a suitable precursor for Friedländer or similar cyclizations.
Oxadiazole Conversion to an amidoxime and reaction with a carboxylic acid derivative.

Synthesis of Compounds with Specific Structural Motifs

Beyond the construction of heterocyclic systems, this compound is instrumental in synthesizing molecules with specific and often complex structural motifs. The ability to introduce a substituted pyridinylacetamide moiety into a target molecule is of significant interest in medicinal chemistry, as this scaffold is present in many biologically active compounds. The chloromethyl group allows for the covalent attachment of this motif to various molecular backbones through nucleophilic substitution.

Derivatization Strategies for Analytical and Research Purposes

The reactivity of this compound also lends itself to the development of derivatives for analytical and research applications.

For analytical purposes, such as in high-performance liquid chromatography (HPLC), it is often necessary to derivatize a molecule to enhance its detection. The chloromethyl group of this compound can be reacted with a nucleophilic chromophore or fluorophore. This covalent labeling introduces a light-absorbing or light-emitting group into the molecule, significantly improving its detectability by UV-Vis or fluorescence detectors. This strategy is particularly useful for quantifying trace amounts of the compound or its metabolites in complex biological or environmental samples.

Modification for Improved Volatility in Gas Chromatography (GC) Analysis

There is no available research in the public domain that details the modification of this compound for the purpose of enhancing its volatility for Gas Chromatography (GC) analysis. Scientific literature does not currently provide information on derivatization techniques or specific analytical methods developed for this compound in the context of GC.

Preparation of Chiral Derivatives for Enantioselective Analysis

A thorough search of chemical databases and research articles did not yield any information on the synthesis of chiral derivatives of this compound. Consequently, there are no documented methods for its use in enantioselective analysis, as the foundational chiral selectors derived from this compound have not been described.

Conclusion and Future Directions

Summary of Current Research Advancements

Current research on analogous pyridine (B92270) and acetamide (B32628) compounds reveals a significant focus on their applications in medicinal chemistry and materials science. Acetamide derivatives, for instance, have been investigated for a wide range of biological activities. nih.gov A notable example is a novel small molecule, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, which was identified for its ability to protect against oxidative stress-induced cell death, suggesting therapeutic potential for neurodegenerative diseases. nih.gov

Similarly, 2-aminopyridine (B139424) derivatives, the structural precursors to the target compound, are recognized for their biological significance. Analogues of 2-amino-4-methylpyridine (B118599) have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases. nih.gov The core structure is considered a valuable scaffold in the development of new therapeutic agents. mdpi.com Research into phenoxy acetamide derivatives has also revealed their potential as anti-inflammatory, analgesic, and anticancer agents. nih.gov These advancements in related compounds underscore the potential of N-[4-(chloromethyl)-2-pyridinyl]acetamide as a key intermediate for creating novel molecules with diverse biological activities.

Identification of Unexplored Synthetic Routes

The synthesis of this compound would likely proceed from a 2-amino-4-(chloromethyl)pyridine precursor, followed by acetylation. The synthesis of the related N-(4-methylpyridin-2-yl)acetamide is achieved by a straightforward reaction between 2-amino-4-methylpyridine and acetic anhydride (B1165640). While effective, this represents a classical approach. Modern synthetic chemistry offers several avenues that remain largely unexplored for this specific class of compounds.

One major area for exploration is the application of multicomponent reactions (MCRs) . MCRs allow the synthesis of complex molecules from three or more starting materials in a single step, offering higher efficiency and atom economy. researchgate.netnih.gov The development of a one-pot synthesis for 2-amino-3-cyanopyridine (B104079) derivatives highlights the potential of this strategy. nih.gov Another promising, yet unexplored, route could involve transition-metal-catalyzed cross-coupling reactions to construct the pyridine core or introduce the chloromethyl group at a late stage. Furthermore, base-promoted annulation strategies , which have been used to create pyridine rings from alkynes and benzamides, could be adapted for this target molecule, potentially offering novel pathways with different substitution patterns. mdpi.com

Table 1: Potential Unexplored Synthetic Strategies

Synthetic StrategyDescriptionPotential Advantages
Multicomponent Reactions (MCRs) Combining three or more reactants in a single synthetic operation to form the target molecule. researchgate.netIncreased efficiency, reduced waste, simplified procedures. rasayanjournal.co.in
Late-Stage Functionalization Introducing the chloromethyl or acetamide group at a later step in the synthesis.Access to a wider range of derivatives from a common intermediate.
Novel Cyclization Methods Employing modern cycloaddition or condensation reactions to form the pyridine ring. mdpi.comAccess to unique isomers and analogues not available through classical routes.
Biocatalysis Using enzymes to catalyze specific steps, such as acetylation or chlorination.High selectivity, mild reaction conditions, environmentally friendly.

Opportunities for Novel Chemical Transformations and Derivatization

The chemical structure of this compound offers two primary sites for chemical modification: the reactive chloromethyl group at the C4 position and the acetamide group at the C2 position. These functional groups serve as versatile handles for derivatization, opening up possibilities for creating libraries of novel compounds.

The chloromethyl group is an excellent electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including:

Ethers and Thioethers: Reaction with alcohols, phenols, or thiols.

Amines: Formation of secondary or tertiary amines, potentially leading to compounds with different biological activities or solubility profiles. The synthesis of novel triazine derivatives from a 6-(chloromethyl) intermediate showcases this reactivity. researchgate.net

Esters: Reaction with carboxylate salts.

Azides: Introduction of an azido (B1232118) group, which can then be used in "click chemistry" reactions.

The acetamide group can also be modified. It can be hydrolyzed back to the parent 2-aminopyridine derivative, which can then be reacted with different acylating or sulfonylating agents to generate a variety of amides and sulfonamides. researchgate.net

Derivatization is a key technique for modifying the properties of a molecule. greyhoundchrom.com For instance, derivatization can be used to attach fluorescent tags for analytical purposes or to alter the pharmacokinetic properties of a potential drug candidate. libretexts.orgnih.gov The reaction of 2-aminopyridine with reducing sugars to form fluorescent derivatives is a well-established example. greyhoundchrom.com

Table 2: Potential Derivatization Reactions

Functional GroupReagent TypeResulting FunctionalityPotential Application
Chloromethyl (-CH₂Cl) Alcohols/Phenols (ROH)Ether (-CH₂OR)Modify solubility/biological activity
Thiols (RSH)Thioether (-CH₂SR)Introduce sulfur-containing moieties
Amines (R₂NH)Substituted Amine (-CH₂NR₂)Create analogues for SAR studies
Sodium Azide (B81097) (NaN₃)Azide (-CH₂N₃)Precursor for click chemistry
Acetamide (-NHCOCH₃) Strong Acid/Base (H⁺/OH⁻)Amine (-NH₂)Intermediate for further acylation
Acyl Halides (R'COCl)Imide (-N(COCH₃)(COR'))Alter electronic properties

Integration with Green Chemistry Principles and Flow Chemistry Methodologies

Future synthesis of this compound and its derivatives should prioritize sustainability by incorporating green chemistry principles. Traditional synthetic methods often rely on hazardous solvents and reagents, generating significant waste. rasayanjournal.co.in Green alternatives for the synthesis of related nitrogen-containing heterocycles are well-documented and readily applicable. rasayanjournal.co.inresearchgate.net These include:

Microwave-assisted synthesis: Reduces reaction times and often improves yields. nih.gov

Solvent-free reactions: Using techniques like ball milling can lead to cleaner reactions and simpler purification. researchgate.net

Use of green catalysts: Employing reusable or non-toxic catalysts can minimize environmental impact. researchgate.netbiosynce.com

Renewable feedstocks: Exploring starting materials derived from renewable sources. researchgate.net

Flow chemistry represents a paradigm shift from traditional batch processing. In a flow reactor, reagents are continuously pumped and mixed, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. drreddys.comnih.gov This technology offers significant advantages, including enhanced safety (especially for hazardous intermediates), improved scalability, and higher yields. nih.govmdpi.com The synthesis of various pharmaceutical ingredients and heterocyclic compounds has been successfully demonstrated using flow chemistry. drreddys.comresearchgate.net Implementing a flow-based synthesis for this compound could streamline its production, making it safer and more efficient. researchgate.netyoutube.com

Advancements in Computational Modeling for Rational Design and Property Prediction

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. The rational design of pyridine and pyrimidine (B1678525) derivatives has been successfully guided by computational methods. researchgate.netnih.govnih.gov For this compound, these techniques can be employed to:

Predict Biological Activity: Molecular docking simulations can predict how derivatives of the compound might bind to specific biological targets, such as enzyme active sites. This approach has been used to design potent inhibitors for various enzymes. researchgate.netnih.gov

Optimize Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structure with physical or biological properties. This allows for the in-silico screening of virtual compounds before committing to laboratory synthesis.

Predict Physicochemical and ADME/Tox Properties: Computational tools can forecast Absorption, Distribution, Metabolism, and Excretion (ADME) as well as toxicity profiles. This early-stage assessment is crucial for developing drug candidates with favorable properties. researchgate.net

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide insights into reaction pathways, helping to optimize conditions and predict the formation of byproducts. researchgate.netacs.org Computational studies have been used to determine the most favorable positions for substitution on the pyridine ring, guiding synthetic efforts. nih.gov

By integrating these computational approaches, researchers can move from a trial-and-error process to a more rational, hypothesis-driven design of novel derivatives of this compound for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(Chloromethyl)-2-pyridinyl]acetamide, and how do reaction conditions influence yield?

  • Methodology :

  • Substitution Reactions : Start with pyridine derivatives (e.g., 4-hydroxypyridine) and chloroacetyl chloride. Use alkaline conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution at the chloromethyl group .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity (>95%). Confirm via TLC and NMR .
  • Yield Optimization : Lower temperatures (0–5°C) reduce side reactions, while extended reaction times (12–24 hours) improve conversion rates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the acetamide moiety (δ ~2.1 ppm for CH₃, δ ~168 ppm for carbonyl) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks for molecular weight validation .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. What crystallographic insights exist for structurally related acetamide-pyridine derivatives, and how can they guide material design?

  • Key Findings :

  • Hydrogen Bonding : In analogs like N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide, intermolecular N–H···O bonds stabilize crystal lattices, influencing solubility and stability .
  • X-ray Diffraction : Monoclinic crystal systems (space group P2₁/c) are common. Lattice parameters (e.g., a = 7.8 Å, b = 10.2 Å) provide benchmarks for computational modeling .
    • Methodological Recommendation : Use Mercury software for lattice analysis and Hirshfeld surfaces to map non-covalent interactions .

Q. How does the chloromethyl group in this compound influence its reactivity in medicinal chemistry applications?

  • Reactivity Profile :

  • Nucleophilic Substitution : The chloromethyl group reacts with amines/thiols to form prodrugs or targeting ligands. For example, substitution with piperidine derivatives enhances blood-brain barrier penetration .
  • Antiviral Potential : Structural analogs (e.g., pritelivir derivatives) show activity against herpesviruses via inhibition of viral helicase-primase. Test in in vitro assays (EC₅₀ ~28 nM) .
    • Experimental Design : Pair SAR studies with molecular docking (AutoDock Vina) to predict binding affinities to viral targets .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride) .
  • Waste Disposal : Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal .
  • Acute Toxicity : LD₅₀ data for analogs (e.g., 300 mg/kg in rodents) suggest moderate toxicity. Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported synthetic yields for pyridine-acetamide derivatives?

  • Troubleshooting Steps :

  • Reagent Quality : Ensure chloroacetyl chloride is anhydrous (Karl Fischer titration; H₂O <0.1%) to avoid hydrolysis .
  • Cross-Validation : Compare yields across multiple methods (e.g., microwave-assisted vs. conventional heating) .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Biological and Material Applications

Q. What evidence supports the use of this compound in proteomics or material science?

  • Proteomics : Derivatives act as cysteine protease inhibitors. Use fluorescence-based assays (e.g., Z-Phe-Arg-AMC substrate) to quantify inhibition kinetics .
  • Material Science : Incorporate into metal-organic frameworks (MOFs) for catalytic applications. FT-IR and BET surface area analysis confirm successful integration .

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